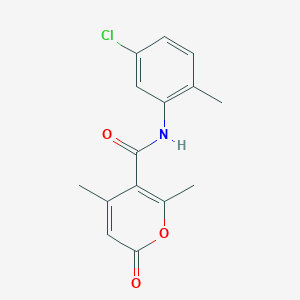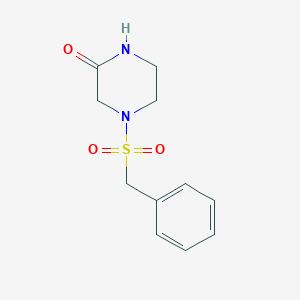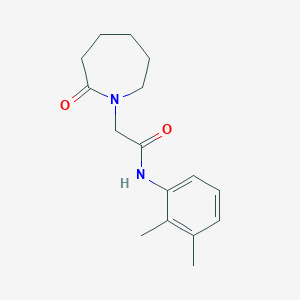![molecular formula C12H13BrN2O2 B7473614 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as BRIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells. It has been suggested that 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione may interact with DNA or RNA and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have both biochemical and physiological effects. Biochemically, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been reported to inhibit the activity of specific enzymes and proteins, including topoisomerase II and tubulin. Physiologically, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Orientations Futures
There are several future directions for the research and application of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One potential direction is the development of new 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione derivatives with improved pharmacological properties, such as increased efficacy and reduced toxicity. Another direction is the exploration of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione as a building block for the synthesis of novel materials with unique properties, such as optical or electronic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and its potential applications in various scientific fields.
Conclusion
In conclusion, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a chemical compound with potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. Its synthesis method is relatively easy and yields high purity and yield. 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have both biochemical and physiological effects, including the inhibition of cancer cell growth. While there are some limitations to its use in lab experiments, there are several future directions for the research and application of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione.
Méthodes De Synthèse
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of 2-bromobenzylamine with ethyl acetoacetate, followed by cyclization and oxidation. This method has been reported to yield high purity and yield of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione.
Applications De Recherche Scientifique
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been used as a scaffold for the design of new drugs with improved pharmacological properties. In materials science, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been explored as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
3-[(2-bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDVNWCSRMJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)








![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)



